molecular formula C11H18N4O3 B2866909 Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate CAS No. 2361635-52-9

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Cat. No.: B2866909
CAS No.: 2361635-52-9
M. Wt: 254.29
InChI Key: FBNYLBBIDZOSRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a 4-methyl-5-oxo-1,2,4-triazol-3-yl group. The tert-butyl carboxylate moiety at the 1-position of the azetidine enhances steric protection and stability, making it a common protecting group in organic synthesis. This compound is of interest in medicinal chemistry and materials science due to its unique combination of rigidity (from the azetidine) and functional diversity (from the triazolone and ester groups).

Properties

IUPAC Name

tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)15-5-7(6-15)8-12-13-9(16)14(8)4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNYLBBIDZOSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes for Tert-Butyl 3-(4-Methyl-5-Oxo-1H-1,2,4-Triazol-3-yl)Azetidine-1-Carboxylate

Nucleophilic Substitution on Preformed Azetidine Intermediates

A common strategy involves functionalizing a preassembled azetidine core. Tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) serves as a key intermediate, where the ketone at position 3 is converted to an amine or hydrazine for subsequent triazole cyclization.

Procedure:
  • Azetidine Precursor Synthesis :

    • Boc-protected azetidine-3-one is prepared via cyclization of tert-butyl (3-bromopropyl)carbamate using potassium carbonate in acetonitrile.
    • Yield: 78–85%.
  • Formation of Triazole Moiety :

    • The ketone is treated with hydrazine hydrate to form a hydrazone, which undergoes cyclocondensation with ethyl acetoacetate to yield the 4-methyl-5-oxo-1H-1,2,4-triazole group.
    • Conditions: Ethanol, reflux, 12 h.
    • Yield: 62%.
Optimization Notes:
  • Microwave-assisted cyclization reduces reaction time to 2 h with comparable yields.
  • Steric hindrance from the tert-butyl group necessitates elevated temperatures (80–100°C) for complete conversion.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a modular approach to introduce the triazole ring. This method leverages the reaction between an azide and alkyne precursor on the azetidine scaffold.

Procedure:
  • Alkyne-Functionalized Azetidine Synthesis :

    • Tert-butyl 3-propioloylazetidine-1-carboxylate is prepared via acylation of Boc-azetidine with propiolic acid chloride.
  • CuAAC Reaction :

    • The alkyne reacts with 4-methyl-5-oxo-1H-1,2,4-triazol-3-yl azide in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 min.
    • Yield: 90–95%.
Advantages:
  • High regioselectivity for the 1,4-triazole isomer.
  • Short reaction time (<10 min) and excellent functional group tolerance.

Cyclization of Tosylamide Precursors

This method constructs the azetidine ring de novo, incorporating the triazole substituent during cyclization.

Procedure:
  • Substrate Preparation :

    • A linear tosylamide derivative (e.g., N-(2-bromoethyl)-N-(tert-butoxycarbonyl)-4-methyl-5-oxo-1H-1,2,4-triazole-3-carboxamide) is synthesized via sequential alkylation and acylation.
  • Cyclization :

    • Treatment with sodium hexamethyldisilazane (NaHMDS) in THF induces intramolecular nucleophilic substitution, forming the azetidine ring.
    • Yield: 70–75%.
Challenges:
  • Competing elimination reactions require careful control of base strength and temperature.

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Time Scalability
Nucleophilic Substitution Hydrazone cyclization 62 12 h Moderate
CuAAC Click chemistry 90–95 5 min High
Tosylamide Cyclization Ring closure with NaHMDS 70–75 2 h Low

Insights :

  • CuAAC provides superior efficiency and scalability but requires prefunctionalized azide components.
  • Tosylamide cyclization is limited by intermediate stability but avoids preformed azetidine precursors.

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, azetidine CH₂), 2.35 (s, 3H, CH₃), 10.2 (s, 1H, NH).
    • HRMS : m/z calcd. for C₁₁H₁₈N₄O₃ [M+H]⁺: 255.1456, found: 255.1459.
  • Purity Assessment :

    • HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity for CuAAC-derived product.

Industrial and Environmental Considerations

  • Cost Efficiency : CuAAC minimizes waste but requires costly CuI catalysts.
  • Green Chemistry : Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the triazole ring to its oxidized form.

  • Reduction: Reduction of the triazole ring or other functional groups.

  • Substitution: Replacement of hydrogen atoms or other substituents on the triazole or azetidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate include its use as a ligand in biological assays and as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Analogues

The primary structural analogue identified is 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate (CAS MDL: EN300-1139572), reported by Enamine Ltd . A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison
Property Target Compound 3-(4-Amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
Molecular Formula C₁₁H₁₆N₄O₃ C₁₀H₁₇N₅O₂
Molecular Weight 252.28 g/mol 239.28 g/mol
Core Heterocycle Azetidine (4-membered ring) Azetidine
Triazole Substituent 4-Methyl-5-oxo-1H-1,2,4-triazol-3-yl 4-Amino-4H-1,2,4-triazol-3-yl
Functional Groups Tert-butyl carboxylate, triazolone (oxo group) Carboxylate, amino-triazole

Functional Group Analysis

Triazole Substituent: Target Compound: The 4-methyl-5-oxo group introduces electron-withdrawing effects, reducing the aromaticity of the triazole ring. Analogue: The 4-amino group is electron-donating, increasing basicity and hydrogen-bond donor capacity. This may improve aqueous solubility compared to the target compound.

Azetidine Ring :

  • Both compounds feature the strained azetidine ring, which confers conformational rigidity. However, steric effects from the tert-butyl group in the target compound may hinder nucleophilic attack at the carboxylate, enhancing stability during synthetic workflows.

Carboxylate Protection :

  • The tert-butyl group in the target compound offers superior hydrolytic stability compared to simpler esters (e.g., methyl or ethyl carboxylates), making it preferable for multi-step syntheses.

Biological Activity

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a triazole moiety. Its molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 244.29 g/mol. The structure can be represented as follows:

Tert butyl 3 4 methyl 5 oxo 1H 1 2 4 triazol 3 yl azetidine 1 carboxylate\text{Tert butyl 3 4 methyl 5 oxo 1H 1 2 4 triazol 3 yl azetidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways, impacting cell proliferation and survival.
  • Antimicrobial Activity : Similar triazole derivatives have demonstrated effectiveness against bacterial and fungal strains by disrupting cell wall synthesis or function.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in HeLa and A375 cells
Enzyme InhibitionInhibits specific kinases involved in cell signaling

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of triazole derivatives, this compound was tested against HeLa cervical cancer cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.

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